molecular formula C7H10S3 B14544695 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne CAS No. 61809-21-0

1,1,4-Tris(methylsulfanyl)but-1-en-3-yne

Cat. No.: B14544695
CAS No.: 61809-21-0
M. Wt: 190.4 g/mol
InChI Key: ZBSSLVDCZVTVTD-UHFFFAOYSA-N
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Description

1,1,4-Tris(methylsulfanyl)but-1-en-3-yne: is an organic compound with the molecular formula C7H10S3 . This compound is characterized by the presence of three methylsulfanyl groups attached to a buten-yne backbone. It contains a total of 19 bonds, including 9 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 3 sulfide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of alkynes and thiols in the presence of a catalyst to facilitate the addition of methylsulfanyl groups to the buten-yne backbone. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,4-Tris(methylsulfanyl)but-1-en-3-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its sulfur-containing groups. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can lead to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne is unique due to the specific arrangement of its methylsulfanyl groups and the presence of both double and triple bonds. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61809-21-0

Molecular Formula

C7H10S3

Molecular Weight

190.4 g/mol

IUPAC Name

1,1,4-tris(methylsulfanyl)but-1-en-3-yne

InChI

InChI=1S/C7H10S3/c1-8-6-4-5-7(9-2)10-3/h5H,1-3H3

InChI Key

ZBSSLVDCZVTVTD-UHFFFAOYSA-N

Canonical SMILES

CSC#CC=C(SC)SC

Origin of Product

United States

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